1-(间甲苯磺酰基)哌嗪

描述

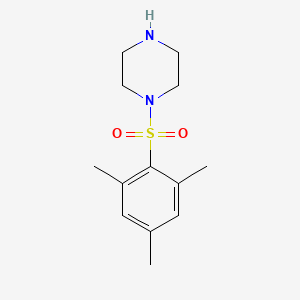

1-(Mesitylsulfonyl)piperazine is an organic compound that is used as an intermediate for pharmaceutical and chemical research . It has a molecular formula of C13H20N2O2S .

Synthesis Analysis

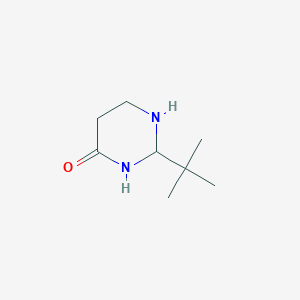

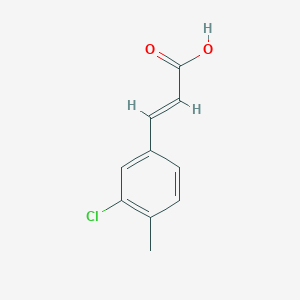

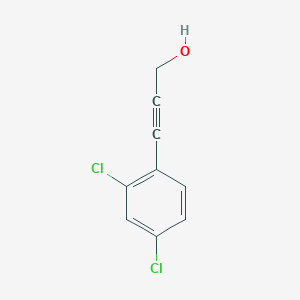

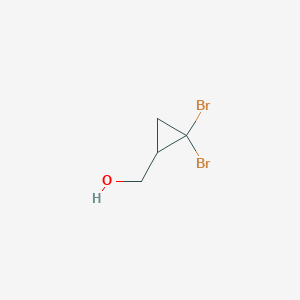

The synthesis of piperazine derivatives has been the focus of recent research. Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis . Other methods involve the reaction of m-chloroaniline with bis(2-chloroethyl)amine or the reaction of piperazine with m-dichlorobenzene .Molecular Structure Analysis

The molecular structure of 1-(Mesitylsulfonyl)piperazine is characterized by a six-membered ring containing two nitrogen atoms . The molecular weight is 268.375 Da .Chemical Reactions Analysis

Piperazine compounds mediate their anthelmintic action by generally paralyzing parasites, allowing the host body to easily remove or expel the invading organism .科学研究应用

癌症研究和化学疗法

- 癌细胞增殖抑制剂:已合成并评估了磺酰基哌嗪的新型衍生物,包括 1-(间甲苯磺酰基)哌嗪的变体,以了解其抑制乳腺癌细胞增殖的功效,特别是 MDA-MB-231 人乳腺癌细胞 (Ananda Kumar 等,2007)。

晶体结构分析

- 晶体结构研究:已分析了 1-苯磺酰基-4-二苯甲基-哌嗪(一种相关化合物)的晶体结构,揭示了其分子排列和性质的详细信息 (Ananda Kumar 等,2007)。

药理学研究

- 变应性鼻炎拮抗剂的开发:已研究哌嗪衍生物(包括 1-(间甲苯磺酰基)哌嗪)作为 H3 拮抗剂,在治疗变应性鼻炎等炎症性疾病中具有潜在应用 (Peter Norman,2007)。

- σ 受体配体研究:σ 受体配体哌嗪衍生物的类似物研究对肿瘤学的治疗和诊断应用具有影响,重点是设计具有降低亲脂性的化合物以获得更好的药物特性 (Abate 等,2011)。

- 中枢药理活性:正在研究哌嗪衍生物在激活单胺通路中的作用,对抗精神病、抗抑郁和抗焦虑应用具有影响 (Brito 等,2018)。

抗菌和抗真菌剂

- 抗菌剂开发:正在探索哌嗪衍生物的抗菌和抗真菌潜力,对各种细菌和真菌菌株显示出有希望的前景 (Patil 等,2019)。

作用机制

Target of Action

1-(Mesitylsulfonyl)piperazine is a derivative of piperazine, which is known to have a broad range of targets. Piperazine compounds are known to mediate their anthelmintic action by generally paralyzing parasites . .

Mode of Action

It binds directly and selectively to muscle membrane GABA receptors, presumably causing hyperpolarization of nerve endings, resulting in flaccid paralysis of the worm

Biochemical Pathways

It’s known that piperazine derivatives can inhibit efflux pumps, which are often involved in multi-drug resistance in bacteria

Pharmacokinetics

Buspirone has a volume of distribution of 5.3 L/kg, a systemic clearance of about 1.7 L/h/kg, an elimination half-life of about 2.5 hours and the pharmacokinetics are linear over the dose range 10 to 40mg

Result of Action

Given its potential role in inhibiting efflux pumps

Action Environment

It’s known that the compound is a solid with a white to pale brown color, soluble in polar solvents like water, alcohol, and ketone, and slightly soluble in non-polar solvents like alkanes

安全和危害

未来方向

Piperazine ranks as the third most common nitrogen heterocycle in drug discovery and is the key component of several blockbuster drugs. Despite its wide use in medicinal chemistry, the structural diversity of piperazines is limited. Recently, major advances have been made in the C–H functionalization of the carbon atoms of the piperazine ring .

生化分析

Cellular Effects

The cellular effects of 1-(Mesitylsulfonyl)piperazine are currently unknown. Other piperazine derivatives have been shown to have significant effects on cellular processes. For example, some piperazine compounds have been found to induce apoptosis in cancer cells

Temporal Effects in Laboratory Settings

Other piperazine derivatives have been shown to have long-lived phosphorescence lifetimes , suggesting that 1-(Mesitylsulfonyl)piperazine could have similar properties.

属性

IUPAC Name |

1-(2,4,6-trimethylphenyl)sulfonylpiperazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2O2S/c1-10-8-11(2)13(12(3)9-10)18(16,17)15-6-4-14-5-7-15/h8-9,14H,4-7H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMLXLSWPGNPGPU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)S(=O)(=O)N2CCNCC2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201250444 | |

| Record name | 1-[(2,4,6-Trimethylphenyl)sulfonyl]piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201250444 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.38 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

222544-33-4 | |

| Record name | 1-[(2,4,6-Trimethylphenyl)sulfonyl]piperazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=222544-33-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-[(2,4,6-Trimethylphenyl)sulfonyl]piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201250444 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

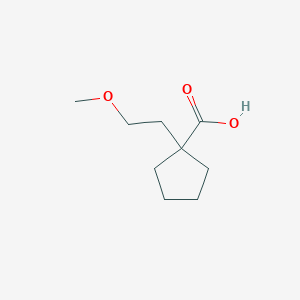

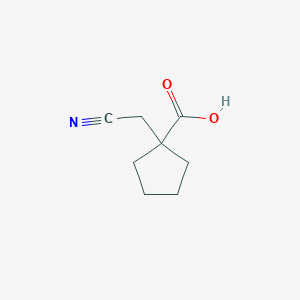

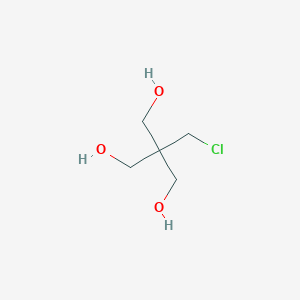

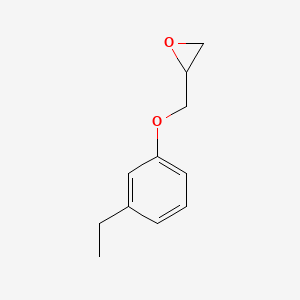

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。